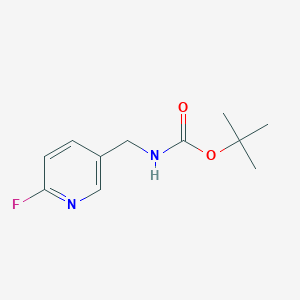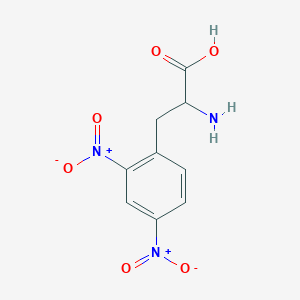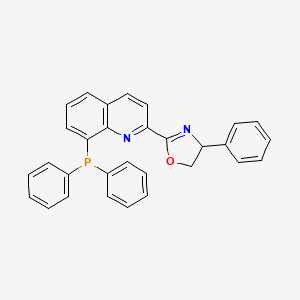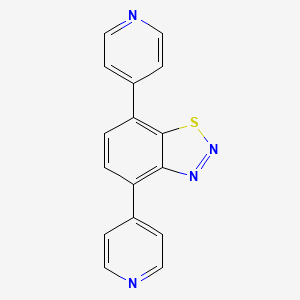
tert-Butyl ((6-fluoropyridin-3-yl)methyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl ((6-fluoropyridin-3-yl)methyl)carbamate: is an organic compound with the molecular formula C11H15FN2O2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used in various chemical reactions and research applications due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl ((6-fluoropyridin-3-yl)methyl)carbamate typically involves the reaction of 6-fluoropyridine-3-methanol with tert-butyl isocyanate. The reaction is usually carried out in the presence of a base such as triethylamine, under an inert atmosphere, and at a controlled temperature to ensure the formation of the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: tert-Butyl ((6-fluoropyridin-3-yl)methyl)carbamate can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form various oxidized derivatives, depending on the oxidizing agents used.
Reduction Reactions: It can also undergo reduction reactions to form reduced derivatives.
Common Reagents and Conditions:
Substitution: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while oxidation and reduction can lead to different oxidized or reduced forms of the compound .
Aplicaciones Científicas De Investigación
Chemistry: tert-Butyl ((6-fluoropyridin-3-yl)methyl)carbamate is used as a building block in organic synthesis. It is valuable in the preparation of more complex molecules and in the study of reaction mechanisms.
Biology and Medicine: In biological research, this compound can be used to study enzyme interactions and as a potential lead compound in drug discovery. Its unique structure allows it to interact with various biological targets, making it a candidate for further pharmacological studies.
Industry: In the industrial sector, this compound is used in the synthesis of agrochemicals, pharmaceuticals, and other specialty chemicals. Its reactivity and stability make it a versatile intermediate in various chemical processes .
Mecanismo De Acción
The mechanism by which tert-Butyl ((6-fluoropyridin-3-yl)methyl)carbamate exerts its effects is primarily through its interaction with specific molecular targets. The fluorine atom in the pyridine ring enhances its binding affinity to certain enzymes and receptors. This interaction can modulate the activity of these biological targets, leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
- tert-Butyl ((6-chloropyridin-3-yl)methyl)carbamate
- tert-Butyl ((6-bromopyridin-2-yl)methyl)carbamate
- tert-Butyl ((3-fluoropyridin-2-yl)methyl)carbamate
Comparison: tert-Butyl ((6-fluoropyridin-3-yl)methyl)carbamate is unique due to the presence of the fluorine atom at the 6-position of the pyridine ring. This fluorine atom significantly influences the compound’s reactivity and binding properties. Compared to its chlorinated or brominated analogs, the fluorinated compound often exhibits different chemical and biological behaviors, making it a valuable compound for specific applications .
Propiedades
Fórmula molecular |
C11H15FN2O2 |
|---|---|
Peso molecular |
226.25 g/mol |
Nombre IUPAC |
tert-butyl N-[(6-fluoropyridin-3-yl)methyl]carbamate |
InChI |
InChI=1S/C11H15FN2O2/c1-11(2,3)16-10(15)14-7-8-4-5-9(12)13-6-8/h4-6H,7H2,1-3H3,(H,14,15) |
Clave InChI |
SLCLEQVEGAGNGD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NCC1=CN=C(C=C1)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-hydroxy-5-(3-methoxyphenyl)-2-(4-methylpiperidin-1-yl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one](/img/structure/B12497819.png)
![5-({4-[(4-Chlorobenzyl)oxy]benzyl}amino)-2-(morpholin-4-yl)benzoic acid](/img/structure/B12497821.png)
![2-{[(2,6-Dimethoxyphenyl)carbonyl]amino}benzoic acid](/img/structure/B12497828.png)


![Ethyl 4-(4-ethylpiperazin-1-yl)-3-[(phenylacetyl)amino]benzoate](/img/structure/B12497852.png)

![Azepan-1-yl[1-(3,4,5-trimethoxybenzyl)piperidin-3-yl]methanone](/img/structure/B12497859.png)

![Methyl 3-amino-4-[(2,4-dimethylphenyl)sulfonyl]-5-(piperidin-1-yl)thiophene-2-carboxylate](/img/structure/B12497871.png)

![Methyl 5-{[4-(diethylamino)benzyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12497888.png)
![5-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-2-(piperidin-1-yl)pyridine](/img/structure/B12497889.png)

